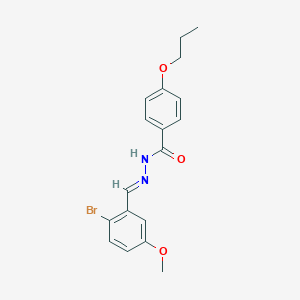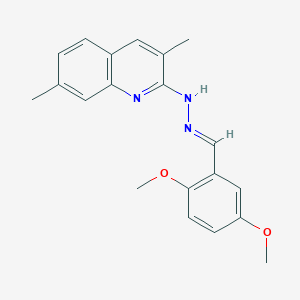![molecular formula C18H20N2O2 B3867275 N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide](/img/structure/B3867275.png)
N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide
Übersicht
Beschreibung
N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained popularity among researchers in the field of cognitive enhancement. Noopept is a derivative of the racetam family of compounds and has been found to have neuroprotective and cognitive enhancing effects.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters, including glutamate and acetylcholine. Noopept has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal growth and survival.
Biochemical and Physiological Effects:
Noopept has been found to have several biochemical and physiological effects, including increasing the density of glutamate receptors in the brain, improving cerebral blood flow, and reducing oxidative stress and inflammation. It has also been shown to enhance the production of ATP, the primary energy source for cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Noopept for lab experiments is its ability to improve cognitive function and memory in animal models, making it a useful tool for studying the underlying mechanisms of these processes. However, one limitation of Noopept is that it can be difficult to administer in precise doses, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several potential future directions for research on Noopept, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications for neurological disorders.
2. Exploration of its effects on other neurotransmitter systems and their potential implications for cognitive function.
3. Development of more precise methods for administering Noopept to improve the reproducibility of results.
4. Investigation of the long-term effects of Noopept use on cognitive function and overall health.
Conclusion:
Noopept is a synthetic nootropic compound that has gained popularity among researchers for its potential cognitive enhancing and neuroprotective effects. Its exact mechanism of action is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters and promoting the expression of BDNF. Noopept has been extensively studied for its potential therapeutic applications for neurological disorders and has several advantages and limitations for lab experiments. There are several potential future directions for research on Noopept, including further investigation of its neuroprotective effects and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been found to improve cognitive function, memory, and learning in animal models and human clinical trials. Noopept has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(12-15-8-4-2-5-9-15)19-18(22)20-17(21)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCUZVPSMRBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3867204.png)
![N'-(2,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3867208.png)


![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3867225.png)

![ethyl 2-(4-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867232.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3867237.png)
![4-methoxy-2-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3867253.png)

![N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B3867267.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B3867286.png)